molecular formula C14H11NO6S B2587646 3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid CAS No. 775310-75-3

3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid

Número de catálogo: B2587646
Número CAS: 775310-75-3
Peso molecular: 321.3
Clave InChI: MZAMQYQULKHFKP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[(2H-1,3-Benzodioxol-5-yl)sulfamoyl]benzoic acid is a benzoic acid derivative featuring a sulfamoyl group at the 3-position, substituted with a 2H-1,3-benzodioxol-5-yl moiety. This compound’s structural framework is frequently modified to optimize pharmacological properties, such as binding affinity, selectivity, and solubility .

Propiedades

IUPAC Name

3-(1,3-benzodioxol-5-ylsulfamoyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO6S/c16-14(17)9-2-1-3-11(6-9)22(18,19)15-10-4-5-12-13(7-10)21-8-20-12/h1-7,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZAMQYQULKHFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid involves several steps. . Industrial production methods may vary, but they typically involve similar multi-step organic synthesis processes to ensure high purity and yield.

Análisis De Reacciones Químicas

3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: It can undergo substitution reactions, particularly at the benzodioxole and benzoic acid moieties.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like N-bromosuccinimide . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its biological activity, including its potential as an enzyme inhibitor.

    Medicine: It has been explored for its potential therapeutic effects, particularly as an anti-inflammatory and anticancer agent.

    Industry: It is used in the development of pharmaceuticals and other chemical products.

Mecanismo De Acción

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets and pathways. It acts as a competitive inhibitor of cyclooxygenase (COX) enzymes, which are involved in the biosynthesis of prostaglandins . By inhibiting COX enzymes, this compound can reduce inflammation and pain. Additionally, it has been shown to induce apoptosis in cancer cells by causing cell cycle arrest at the S phase .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Sulfamoyl Benzoic Acid Derivatives with Heterocyclic Modifications

Compound 4 ():
  • Structure: 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid.
  • Key Features: Replaces sulfur in compound 3 with a sulfamoyl group, introducing a 1,3-dioxo-isoquinolin propyl chain.
  • Activity : Molecular modeling reveals a binding affinity of -8.53 kcal/mol vs. -7.94 kcal/mol for compound 3, correlating with improved potency and selectivity due to enhanced hydrophobic interactions .
Compounds 4, 5, 6 ():
  • Structure : Thiophene-linked sulfamoyl benzoic acids with trifluoromethylphenyl-triazole substituents.
  • Synthesis : Method A (acetonitrile-water) yields 65–75% purity; Method B (TFA/HPLC) achieves >95% purity.
  • Impact : The trifluoromethyl group increases lipophilicity, while the triazole moiety facilitates π-π stacking and hydrogen bonding, critical for receptor antagonism (e.g., P2Y14 receptor) .

Substituent Variations on the Benzoic Acid Core

Compounds :

3-(3-{[(2H-1,3-Benzodioxol-5-yl)methyl]sulfamoyl}-4,5-dimethoxyphenyl)prop-2-enoic acid Mol. Weight: 421.42 g/mol. Features: 4,5-Dimethoxy groups enhance electron density but may reduce solubility.

N-[1-(2H-1,3-Benzodioxol-5-yl)ethyl]-3,4-dimethylbenzene-1-sulfonamide Mol. Weight: 333.4 g/mol.

Compound :
  • Structure : 5-{[(2H-1,3-Benzodioxol-5-yl)methyl]sulfamoyl}-2-ethoxybenzoic acid.
  • Key Modification : Ethoxy group at position 2 improves lipophilicity (logP ~2.1) compared to unsubstituted analogs.
  • Applications : Used in kinase inhibition studies (CHEMBL1369931) due to balanced solubility and membrane permeability .

Carboxylic Acid Position and Heterocyclic Systems

Compound :
  • Structure: 3-(1-ethyl-5-sulfamoyl-1H-1,3-benzodiazol-2-yl)propanoic acid.
  • Key Difference: Propanoic acid (vs. benzoic acid) shifts the carboxylic acid away from the core, altering charge distribution.
  • Activity : Benzodiazol ring with ethyl and sulfamoyl groups may target nucleotide-binding domains (e.g., ATPases) .
Compound :
  • Structure: 2-chloro-5-methoxy-3-[(phenylsulfonyl)amino]benzoic acid.
  • Comparison : Phenylsulfonyl replaces benzodioxol-sulfamoyl, reducing electron density but increasing metabolic stability.

Actividad Biológica

3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid, with the CAS number 775310-75-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of 3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid can be represented as follows:

Chemical Formula C14H11NO6S\text{Chemical Formula }C_{14}H_{11}NO_{6}S

This compound features a benzodioxole moiety linked to a benzoic acid through a sulfamoyl group, which is hypothesized to contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including anti-inflammatory, antibacterial, and anticancer properties. Below are the key findings related to the biological activity of 3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid.

Anticancer Activity

Several studies have reported that sulfamoyl derivatives possess significant anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways and inhibiting anti-apoptotic proteins.
  • Case Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast (MCF-7) and prostate (PC3) cancer cells. The IC50 values ranged from 10 to 30 µM depending on the cell line tested .

Antimicrobial Activity

The antimicrobial effects of 3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid have also been investigated:

  • Bacterial Strains Tested : The compound showed selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimal inhibitory concentrations (MIC) recorded between 50 to 100 µg/mL .
Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Bacillus subtilis75

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential:

  • Research Findings : The compound has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting it could serve as a therapeutic agent for inflammatory diseases. It was observed to reduce levels of TNF-alpha and IL-6 in cultured macrophages .

The biological activities of 3-[(2H-1,3-benzodioxol-5-yl)sulfamoyl]benzoic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific kinases involved in cell proliferation and survival.
  • Interaction with Cellular Pathways : It has been suggested that this compound can modulate signaling pathways related to apoptosis and inflammation.
  • Molecular Docking Studies : Computational studies indicate strong binding affinity to target proteins associated with cancer progression .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.